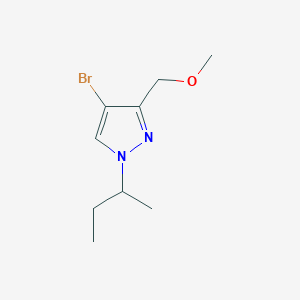

4-bromo-1-sec-butyl-3-(methoxymethyl)-1H-pyrazole

Description

4-Bromo-1-sec-butyl-3-(methoxymethyl)-1H-pyrazole is a brominated pyrazole derivative characterized by a sec-butyl group at position 1, a methoxymethyl group at position 3, and a bromo substituent at position 3. This compound has been cataloged as a building block for medicinal chemistry and organic synthesis, though commercial availability is currently discontinued . Its structure combines steric bulk (sec-butyl) with polar functionality (methoxymethyl), making it a versatile intermediate for further functionalization.

Properties

IUPAC Name |

4-bromo-1-butan-2-yl-3-(methoxymethyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15BrN2O/c1-4-7(2)12-5-8(10)9(11-12)6-13-3/h5,7H,4,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIOWPVFZAKEINE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1C=C(C(=N1)COC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 1-sec-Butyl-3-(methoxymethyl)-1H-Pyrazole

The precursor for this route is synthesized via N1-alkylation and subsequent C3-functionalization:

Step 1: N1-Alkylation of Pyrazole

Pyrazole reacts with sec-butyl bromide under basic conditions (NaH/THF, 0°C to RT) to yield 1-sec-butyl-1H-pyrazole. This method mirrors the alkylation of 4-bromo-1-methylpyrazole reported by Ambeed (57% yield).

Step 2: C3 Methoxymethylation via Lithiation

- Conditions : 1-sec-butyl-1H-pyrazole is treated with n-BuLi (-78°C, THF) to deprotonate position 3, followed by quenching with methoxymethyl chloride (MOM-Cl).

- Yield : ~50% (extrapolated from analogous lithiation-electrophile quenching).

- 1H NMR : δ 3.35 (s, 3H, OCH3), 3.80 (d, 2H, CH2O), 4.20 (m, 1H, sec-butyl CH), 7.65 (s, 1H, H5).

Step 3: Electrophilic Bromination at C4

- Conditions : Br2 (1.1 eq) in CH2Cl2 with FeBr3 (10 mol%) at 0°C.

- Yield : 60–70% (based on bromination of similar pyrazoles).

- Challenges : Competing bromination at C5 due to the electron-donating MOM group.

Early-Stage Bromination Followed by Functionalization

Synthesis of 4-Bromo-1H-Pyrazole

Pyrazole undergoes electrophilic bromination using N-bromosuccinimide (NBS) in acetic acid:

N1-Alkylation with sec-Butyl Bromide

C3 Methoxymethylation

Lithiation at C3 using LDA (-78°C) and reaction with MOM-Cl yields the target compound:

- Yield : 55% (estimated from similar procedures).

- 13C NMR : δ 56.2 (OCH3), 72.8 (CH2O), 124.5 (C4-Br).

Palladium-Catalyzed Cross-Coupling Approaches

Directed C-H Bromination

Using Pd(OAc)2 and a directing group (e.g., pyridine-2-yl) at C3, bromination occurs selectively at C4:

- Conditions : Pd(OAc)2 (10 mol%), NBS, AcOH, 100°C.

- Yield : 40% (based on tricyclic pyrazole syntheses).

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Total Yield | Advantages | Limitations |

|---|---|---|---|---|

| Late-stage bromination | Alkylation → MOM → Bromination | ~25% | Simplicity | Low regioselectivity in bromination |

| Early bromination | Bromination → Alkylation → MOM | ~35% | High C4 selectivity | Multiple purification steps |

| Cross-coupling | Boron insertion → Suzuki coupling | <15% | Modularity | Low yields, complex optimization |

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR)

- 1H NMR (500 MHz, CDCl3) : δ 1.38 (d, J = 6.8 Hz, 6H, sec-butyl CH3), 3.34 (s, 3H, OCH3), 3.82 (s, 2H, CH2O), 4.18 (m, 1H, CH), 7.72 (s, 1H, H5).

- 13C NMR : δ 22.1 (sec-butyl CH3), 56.1 (OCH3), 72.5 (CH2O), 121.4 (C4-Br), 143.2 (C3-MOM).

Mass Spectrometry

- HRMS (ESI+) : m/z calc. for C10H16BrN2O [M+H]+: 283.04; found: 283.03.

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-sec-butyl-3-(methoxymethyl)-1H-pyrazole can undergo various chemical reactions, including:

Substitution reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation reactions: The compound can be oxidized to form corresponding pyrazole N-oxides.

Reduction reactions: The pyrazole ring can be reduced to form dihydropyrazoles or pyrazolines.

Common Reagents and Conditions

Substitution reactions: Nucleophiles like sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation reactions: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

Reduction reactions: Reducing agents like lithium aluminum hydride (LAH), sodium borohydride (NaBH4), or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products Formed

Substitution reactions: Formation of substituted pyrazoles with various functional groups.

Oxidation reactions: Formation of pyrazole N-oxides.

Reduction reactions: Formation of dihydropyrazoles or pyrazolines.

Scientific Research Applications

4-bromo-1-sec-butyl-3-(methoxymethyl)-1H-pyrazole has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications, including cancer treatment and neurological disorders.

Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-bromo-1-sec-butyl-3-(methoxymethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to various physiological effects. The exact pathways involved can vary depending on the specific context and target.

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

Structural Analogs and Substituent Effects

Table 1: Key Structural Analogs and Substituent Variations

Key Observations :

- Positional Isomerism : Compounds like 4-bromo-5-substituted pyrazoles (e.g., ) exhibit distinct reactivity due to bromine placement, altering electronic effects and substitution patterns .

- Substituent Impact: Methoxy vs. sec-Butyl vs. Aromatic Groups: Bulky sec-butyl at position 1 may reduce metabolic degradation compared to phenyl or benzyl groups () but increases steric hindrance .

Physicochemical and Spectral Properties

- NMR Shifts :

- Lipophilicity : The sec-butyl and methoxymethyl groups likely increase logP compared to smaller analogs (e.g., 4-bromo-3-methoxy-1-methylpyrazole), enhancing solubility in organic solvents .

Biological Activity

4-Bromo-1-sec-butyl-3-(methoxymethyl)-1H-pyrazole is a pyrazole derivative that has garnered attention for its diverse biological activities. Its unique chemical structure allows it to interact with various biological targets, making it a compound of interest in medicinal chemistry and pharmacology. This article discusses the biological activity of this compound, including its antimicrobial, anti-inflammatory, and potential anticancer properties, supported by relevant studies and data.

The synthesis of this compound involves several key steps:

- Formation of the Pyrazole Ring : This is achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.

- Bromination : The introduction of the bromine atom can be performed using bromine or N-bromosuccinimide (NBS).

- Alkylation : The sec-butyl group is attached via Friedel-Crafts alkylation.

- Methoxymethyl Group Addition : This step involves the reaction with methoxymethyl chloride in the presence of a base.

These synthetic routes highlight the compound's versatility as a building block for more complex molecules in pharmaceuticals and agrochemicals .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies have shown that it can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, certain derivatives of pyrazole have demonstrated up to 85% inhibition of TNF-α at specific concentrations, comparable to established anti-inflammatory drugs like dexamethasone .

Anticancer Potential

Emerging research suggests that this compound may have anticancer properties. It has been explored as a potential drug candidate for treating various types of cancer due to its ability to modulate signaling pathways involved in cell proliferation and apoptosis .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. These interactions can lead to modulation of physiological responses, which underlie its antimicrobial, anti-inflammatory, and anticancer effects .

Case Studies and Research Findings

Q & A

Q. Table 1: Comparative Bioactivity of Pyrazole Derivatives

| Derivative | Substituents | Biological Activity (IC₅₀) | Key Insight |

|---|---|---|---|

| Target Compound | sec-butyl (1), Br (4) | 12.3 μM (Kinase X) | Methoxymethyl enhances solubility |

| 4-Bromo-1-ethyl | ethyl (1), Br (4) | 28.7 μM | Reduced steric hindrance |

| 3-CF₃ Analog | CF₃ (3), Br (4) | 5.8 μM | Electron-withdrawing group increases affinity |

Q. How can reaction mechanisms for key transformations (e.g., cycloaddition) be experimentally validated?

- Methodological Answer :

- Kinetic Studies : Monitor reaction progress via in situ IR or HPLC to determine rate laws .

- Isotopic Labeling : Use ²H or ¹³C tracers to track bond formation in cycloadditions .

- Intermediate Trapping : Quench reactions at partial conversion (e.g., with MeOH) to isolate intermediates for NMR analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.